molecular formula C11H18N2O2 B587330 Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate CAS No. 142253-46-1

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

Cat. No. B587330
M. Wt: 210.277
InChI Key: IPLBXZOFLWOERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate” is C11H18N2O2 . The InChI Code is 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3/t9-/m1/s1 .

Scientific Research Applications

Synthetic Methodologies and Chemical Synthesis

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the enantioselective synthesis of substituted pyrrolidines. Chung et al. (2005) developed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, highlighting its role in producing chiral pyrrolidine derivatives with significant yield and enantiomeric excess (Chung et al., 2005). This method underscores the compound's utility in synthesizing chiral molecules, essential for various pharmaceutical applications.

Molecular Structure and Crystallography

The compound's versatility extends to its use in crystallographic studies. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a closely related compound, and characterized it through X-ray diffraction studies, emphasizing the significance of such derivatives in understanding molecular conformations and interactions (Naveen et al., 2007).

Drug Development and Pharmacology

While focusing on non-drug usage, it's worth noting the broader context of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate derivatives in drug development. The compound's framework is instrumental in creating novel macrocyclic Tyk2 inhibitors, as demonstrated by Sasaki et al. (2020), who reported an efficient method for synthesizing highly functionalized 2-pyrrolidinone derivatives leading to the identification of potent and selective macrocyclic Tyk2 inhibitors (Sasaki et al., 2020). Although this is tangential to direct applications of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, it underscores the chemical's relevance in the broader scope of medical chemistry.

properties

IUPAC Name

tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBXZOFLWOERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679043
Record name tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

CAS RN

142253-46-1
Record name tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.